molecular formula C11H10BrNO2S B15307907 Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 93103-81-2

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B15307907
CAS No.: 93103-81-2
M. Wt: 300.17 g/mol
InChI Key: AYNARUUSSYTLBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate is a multifunctional benzothiophene derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. This compound features a benzothiophene core, a structure recognized for its significant role in pharmaceutical development . The molecular scaffold is functionally diversified with an ester group, a bromo substituent, and an amino group, making it a versatile building block for synthetic organic chemistry. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel biaryl structures for drug discovery efforts . Research on closely related thiophene and benzothiophene analogs has demonstrated promising in vitro antibacterial activity , especially against challenging, extensively drug-resistant (XDR) bacterial strains . These compounds are investigated as potential scaffolds for developing new antibacterial agents . The simultaneous presence of reactive functional groups allows researchers to pursue parallel synthetic strategies, potentially generating diverse libraries of compounds for high-throughput screening against various biological targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

93103-81-2

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2,13H2,1H3

InChI Key

AYNARUUSSYTLBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 5-amino-4-substituted-1-benzothiophene-2-carboxylates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Core Structure Substituents Aromaticity Dihedral Angles (Phenyl Rings)
Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate Benzothiophene 4-Br, 5-NH₂, 2-COOEt Aromatic N/A (fused planar system)
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Cyclohexa-1,3-diene 4-F-C₆H₄, 6-Br-C₆H₄, 2-NH₂, 1-COOEt Non-aromatic 76.4°–81.0° (between aryl rings)

Key Observations :

  • The benzothiophene core is fully aromatic, conferring planarity and enhanced stability compared to the non-aromatic, puckered cyclohexa-diene system .
  • Substituent positions influence electronic effects: The 4-bromo group in the benzothiophene derivative directs electrophilic substitution, whereas in the cyclohexene analog, bromo and fluoro substituents create steric and electronic modulation.

Hydrogen Bonding and Crystal Packing

Both compounds utilize hydrogen bonding for crystal stabilization:

  • Cyclohexene analog : N–H⋯O bonds form infinite chains along the [010] axis, contributing to a melting point of 418–420 K .
  • Benzothiophene derivative: The amino group likely participates in N–H⋯O or N–H⋯Br interactions, while the sulfur atom may engage in weaker S⋯O/S⋯Br contacts, altering packing efficiency.

Using graph set analysis (), the cyclohexene analog exhibits a C(4) chain motif via N–H⋯O bonds, whereas the benzothiophene’s fused aromatic system may favor R₂²(8) rings or other motifs due to steric constraints.

Physical and Crystallographic Properties

Property Cyclohexene Analog Benzothiophene Derivative (Predicted)
Melting Point 418–420 K Higher (due to stronger π-π stacking)
Crystal System Monoclinic Likely monoclinic/orthorhombic
Hydrogen Bond Donors/Acceptors 2 donors (NH₂), 2 acceptors (O) 1 donor (NH₂), 3 acceptors (O, S, Br)
Refinement Software SHELXL SHELXL/WinGX

Notes:

  • The benzothiophene’s aromaticity and sulfur atom may reduce solubility in polar solvents compared to the cyclohexene analog.
  • Crystallographic tools (SHELX, ORTEP-3) ensure precise determination of bond lengths and angles in both systems .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, amination, and esterification. Key steps may include:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperature (0–5°C) to minimize side reactions .
  • Amination : Nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Esterification : Ethyl chloroformate or coupling agents (e.g., DCC) in anhydrous conditions .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to avoid over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Essential Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic pattern matching for bromine (1:1 M+ and M+2 peaks) .
  • X-ray Crystallography : Resolve structural ambiguities; software like SHELXL refines atomic coordinates and thermal parameters .

Advanced Research Questions

Q. How can crystallographic data be leveraged to resolve structural contradictions in brominated benzothiophene derivatives?

  • Strategies :

  • Software Tools : Use SHELXL for high-precision refinement of X-ray data, particularly for disordered bromine or thiophene ring conformations .
  • Mercury Visualization : Overlay multiple structures to compare bond lengths/angles and identify outliers. Depth cueing and thermal ellipsoid plots enhance clarity .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian) to reconcile experimental vs. theoretical bond geometries .

Q. What experimental and computational approaches address discrepancies between spectroscopic and crystallographic data?

  • Integrated Workflow :

Experimental : Acquire high-resolution X-ray data (≤1.0 Å) to minimize model bias. Use twinning detection in SHELXD for problematic crystals .

Computational : Perform NMR chemical shift prediction (e.g., ACD/Labs) to match observed signals with proposed conformers .

Statistical Analysis : Apply R-factor metrics in SHELXL to assess model reliability; discard datasets with R > 5% .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodology :

  • Scaffold Modification : Introduce substituents (e.g., fluorination at position 4) via Suzuki-Miyaura coupling, using Pd catalysts and aryl boronic acids .
  • Bioisosteric Replacement : Replace the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity and bioavailability .
  • Activity Screening : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to prioritize candidates .

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